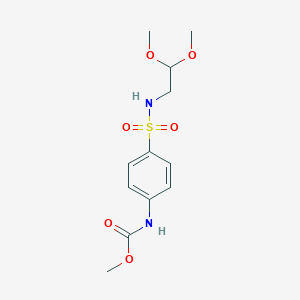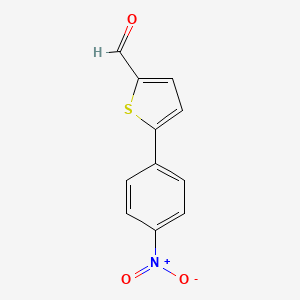![molecular formula C8H15ClN2O B2624415 (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride CAS No. 2174007-70-4](/img/structure/B2624415.png)
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving suitable precursors such as 2-pyridone derivatives and amines under acidic or basic conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to enhance the efficiency and yield of the cyclization step.
Automated Methylation: Employing automated systems for the methylation process to ensure consistency and safety.
Purification and Crystallization: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolo[3,2-c]pyridine core.
Reduction: Reduced pyrrolo[3,2-c]pyridine derivatives.
Substitution: Alkylated or acylated pyrrolo[3,2-c]pyridine compounds.
Applications De Recherche Scientifique
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,7aR)-hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride
- (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
Uniqueness
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride is unique due to its specific structural features, such as the methyl group at the 1-position and the fused bicyclic system. These characteristics contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
2174007-70-4 |
|---|---|
Formule moléculaire |
C8H15ClN2O |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-9-5-6(7)4-8(10)11;/h6-7,9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
Clé InChI |
JMYVTZQRPJUSBV-HHQFNNIRSA-N |
SMILES |
CN1C2CCNCC2CC1=O.Cl |
SMILES isomérique |
CN1[C@H]2CCNC[C@H]2CC1=O.Cl |
SMILES canonique |
CN1C2CCNCC2CC1=O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)

![N-(4-ethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2624335.png)
![N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide](/img/structure/B2624337.png)

![N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2624340.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)






![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
